![molecular formula C13H10O4 B13181128 2-[5-(4-Formylphenyl)furan-2-yl]acetic acid](/img/structure/B13181128.png)
2-[5-(4-Formylphenyl)furan-2-yl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[5-(4-Formylphenyl)furan-2-yl]acetic acid is an organic compound with the molecular formula C₁₃H₁₀O₄. It is a derivative of furan, a heterocyclic aromatic compound, and contains a formyl group attached to a phenyl ring, which is further connected to a furan ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(4-Formylphenyl)furan-2-yl]acetic acid typically involves multi-step organic reactions. One common method includes the condensation of 4-formylphenylboronic acid with 2-furylacetic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like dimethylformamide. The reaction is carried out under an inert atmosphere at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .
Analyse Chemischer Reaktionen
Types of Reactions
2-[5-(4-Formylphenyl)furan-2-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst.
Major Products Formed
Oxidation: 2-[5-(4-Carboxyphenyl)furan-2-yl]acetic acid.
Reduction: 2-[5-(4-Hydroxymethylphenyl)furan-2-yl]acetic acid.
Substitution: Halogenated derivatives of the furan ring.
Wissenschaftliche Forschungsanwendungen
2-[5-(4-Formylphenyl)furan-2-yl]acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for compounds with therapeutic properties.
Industry: Utilized in the development of advanced materials, such as polymers and resins.
Wirkmechanismus
The mechanism of action of 2-[5-(4-Formylphenyl)furan-2-yl]acetic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The formyl group can participate in various chemical interactions, including hydrogen bonding and covalent bonding with nucleophilic sites on target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Furylacetic acid: Lacks the formyl group and has different reactivity and applications.
4-Formylphenylboronic acid: Contains the formyl group but lacks the furan ring, leading to different chemical properties.
Furan-2-carboxylic acid: Similar furan ring structure but different functional groups.
Uniqueness
Its ability to undergo various chemical transformations makes it a versatile compound in synthetic organic chemistry .
Eigenschaften
Molekularformel |
C13H10O4 |
|---|---|
Molekulargewicht |
230.22 g/mol |
IUPAC-Name |
2-[5-(4-formylphenyl)furan-2-yl]acetic acid |
InChI |
InChI=1S/C13H10O4/c14-8-9-1-3-10(4-2-9)12-6-5-11(17-12)7-13(15)16/h1-6,8H,7H2,(H,15,16) |
InChI-Schlüssel |
IYAGZEQJEGIPET-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C=O)C2=CC=C(O2)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Methyl-3-[(4-methylphenyl)sulfanyl]cyclopentan-1-one](/img/structure/B13181051.png)
![9-Hydroxy-9-methyl-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione](/img/structure/B13181060.png)
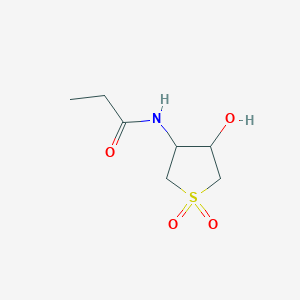
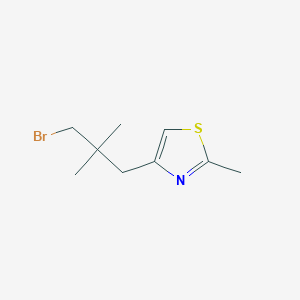
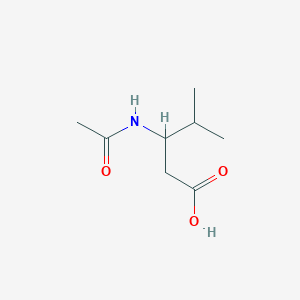
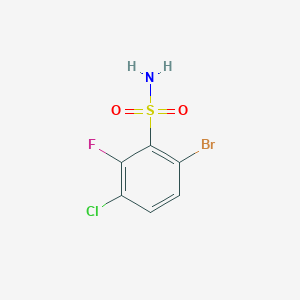

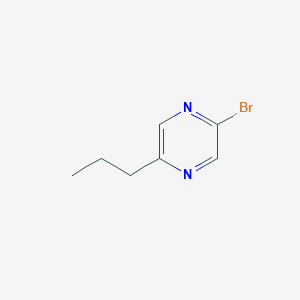

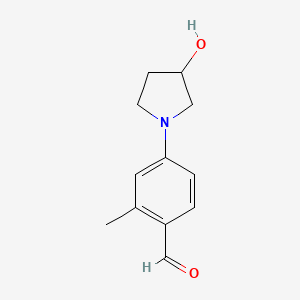
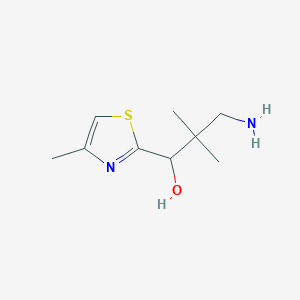
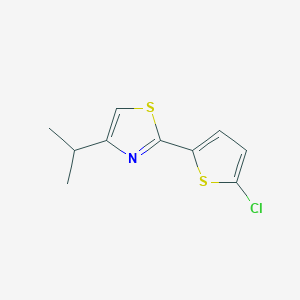
![N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)cyclobutanamine](/img/structure/B13181121.png)
